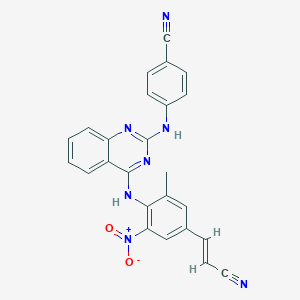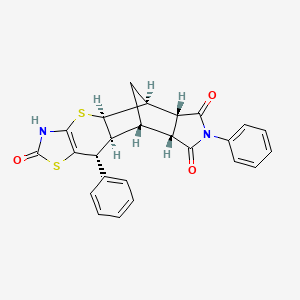
TSHR antagonist S37a
Descripción general
Descripción
TSHR antagonist S37a is a useful research compound. Its molecular formula is C25H20N2O3S2 and its molecular weight is 460.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential for Treating Graves' Orbitopathy
S37a, as a thyrotropin receptor (TSHR) antagonist, shows promise for treating Graves' Orbitopathy (GO). It selectively inhibits the activation of TSHR by thyrotropin and certain monoclonal thyroid-stimulating antibodies, which are particularly relevant in GO patients' sera. Initial studies indicate that S37a is non-toxic and has good oral bioavailability in mice (Marcinkowski et al., 2019).
Insight into TSHR Activation Mechanisms
S37a also provides valuable insights into the activation mechanisms of the TSHR. It binds at the ectodomain/transmembrane domain interface of TSHR, inhibiting both thyrotropin- and positive allosteric modulator-induced activation. This information is crucial for understanding how to effectively target TSHR in various thyroid-related disorders (Marcinkowski et al., 2019).
Development of Low-Molecular-Weight Antagonists
Research into the development of low-molecular-weight (LMW) antagonists for TSHR, which includes S37a, shows therapeutic potential for blocking stimulating antibodies in Graves' hyperthyroidism. This approach serves as a proof of principle for LMW ligands as orally active drugs for Graves' disease (Neumann et al., 2008).
In Vivo Effectiveness
S37a has also been studied for its effectiveness in vivo. It has been shown to lower serum free T4 and thyroid gene expression in mice, indicating its potential as a novel treatment for Graves' disease by selectively inhibiting TSHR (Neumann et al., 2014).
Broader Implications for Thyroid Diseases
The study of TSHR antagonists like S37a is part of a larger effort to develop targeted treatments for various thyroid diseases, including thyroid cancer and thyroid-related osteoporosis. The progress in this field could lead to new clinical trials and treatments (Galofré et al., 2013).
Novel Inhibitory Mechanism
Research has identified a new inhibitory mechanism for S37a at the TSHR ectodomain/transmembrane domain interface. This discovery offers a novel approach for developing highly selective TSHR antagonists, potentially valuable in treating Graves' orbitopathy and other thyroid-related conditions (Krause & Marcinkowski, 2018).
Propiedades
IUPAC Name |
(1S,2S,9R,10S,11R,12R,16R)-9,14-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30)/t14-,15-,16-,17-,18+,19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFJFPYQZCZNIH-HSXTZPDUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CC=CC=C7)SC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]3[C@H]([C@@H]1[C@H]4[C@@H]2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C([C@H]3C7=CC=CC=C7)SC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



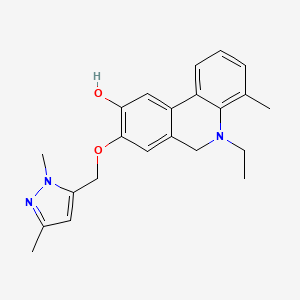
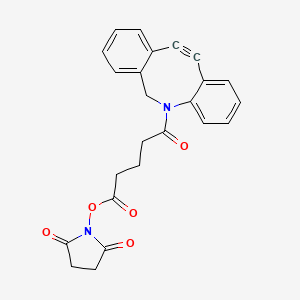
![N-[(2S,3R)-2-Methyl-4-oxooxetane-3-yl]carbamic acid 5-phenylpentyl ester](/img/structure/B8103445.png)
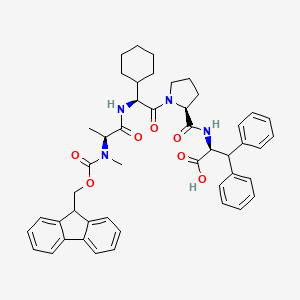
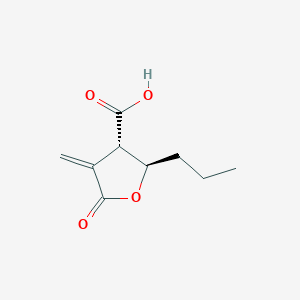
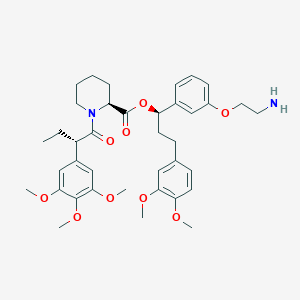

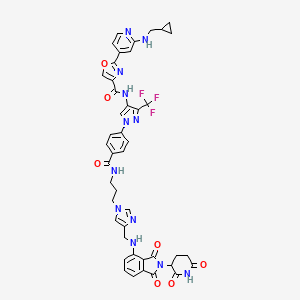


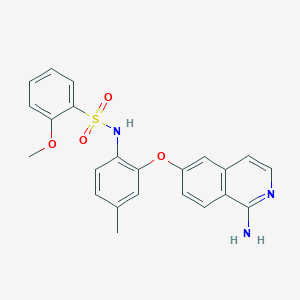
![(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B8103518.png)
